di(1H-inden-1-yl)dimethylsilane
Overview
Description
Di(1H-inden-1-yl)dimethylsilane is a compound that features a silicon atom bonded to two dimethyl groups and two indenyl groups. The indenyl groups are fused ring systems consisting of a benzene ring and a five-membered ring. This type of compound is of interest in the field of organometallic chemistry, where it can act as a ligand to form complexes with various metals. These complexes can exhibit interesting properties and reactivity, making them valuable in catalysis and materials science.
Synthesis Analysis
The synthesis of related ligands, such as bis(2-methyl-4,5,6,7-tetrahydroinden-1-yl)dimethylsilane, involves a multi-step process starting from cyclohexyl methacrylate. The process includes a PPA cyclization, followed by a reduction with LiAlH4, and finally a dehydration with HCl to form the indenyl structure . This ligand is then used to bridge metal centers, forming ansa-metallocene complexes with metals such as ZrCl2, TiCl2, YCl, and LuCl. The synthesis yields a mixture of meso and dl stereoisomers, with the ratio varying depending on the specific metal complex formed .
Molecular Structure Analysis
The molecular structure of di(1H-inden-1-yl)dimethylsilane would be expected to show a central silicon atom bonded to two methyl groups and two indenyl groups. The indenyl groups are likely to influence the overall geometry of the molecule, potentially leading to non-planar configurations due to steric interactions. In related compounds, multinuclear magnetic resonance data, including 1H, 11B, 13C, and 29Si NMR, have been used to deduce the structure of the final products .
Chemical Reactions Analysis
The reactivity of di(1H-inden-1-yl)dimethylsilane has not been explicitly detailed in the provided papers. However, in similar compounds, such as di(alkyn-1-yl)dimethylsilanes, reactivity studies with triethylborane have been conducted. These studies have shown that 1,1-ethylboration reactions can occur, leading to the formation of sila-2,4-cyclopentadienes (siloles) with a diethylboryl group in the 3- or 4-position . This indicates that the silicon atom in these compounds can participate in chemical reactions, altering the structure and potentially the electronic properties of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of di(1H-inden-1-yl)dimethylsilane are not directly reported in the provided papers. However, the properties of similar silicon-containing compounds can be inferred. For instance, the presence of the indenyl groups would likely contribute to the stability of the molecule and its complexes due to the aromatic character of the benzene ring. The silicon atom's ability to form stable bonds with carbon and hydrogen can also affect the compound's volatility and solubility. The ansa-metallocene complexes formed with bis(2-methyl-4,5,6,7-tetrahydroinden-1-yl)dimethylsilane ligand are reported to exist as meso/dl stereoisomeric mixtures, which could have implications for their reactivity and applications in catalysis .
Scientific Research Applications
Polymer Coating Production
- Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane (DiBCB-DMS), a related compound, has been synthesized for polymer coating production with good dielectric properties for electronics, characterized by various analytical techniques (Levchenko et al., 2020).
Ansa-Metallocene Complex Synthesis
- The synthesis of ansa-metallocene complexes containing the bis(2-methyl-4,5,6,7-tetrahydro-1H-inden-1-yl)dimethylsilane ligand for metal complexes like ZrCl2 and TiCl2 was explored, demonstrating the compound's utility in organometallic chemistry (Halterman et al., 2000).
Synthesis of Sila-2,4-Cyclopentadienes
- Research on di(alkyn-1-yl)dimethylsilanes led to the production of sila-2,4-cyclopentadienes, demonstrating the compound's potential in synthesizing novel organosilicon structures (Wrackmeyer et al., 2004).
Photochemistry Applications
- Di(9-anthryl)dimethylsilane, a related compound, was used to produce [4+2] intramolecular addition products, showcasing potential applications in photochemical processes (Sakurai et al., 1985).
Deshielding Effect in NMR Spectroscopy
- A novel metallocyclic bis(tetracarbonyliron)dimethylsilane was prepared, showing a significant deshielding effect on the 29Si nucleus in NMR spectroscopy, highlighting the compound's relevance in analytical chemistry (Bikovetz et al., 1980).
Synthesis of Novel Silicon-Based Compounds
- Silicon-based benzimidazole derivatives were synthesized, showing potential as blue emitters in OLEDs, indicating the compound's application in material science (Ma et al., 2011).
Safety And Hazards
properties
IUPAC Name |
bis(1H-inden-1-yl)-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Si/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20/h3-14,19-20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYTUIWIDDBVLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1C=CC2=CC=CC=C12)C3C=CC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
di(1H-inden-1-yl)dimethylsilane |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.